Ácido trans-1-N-Boc-3-metil-piperidina-4-carboxílico

Descripción general

Descripción

trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a white solid and is often used as an intermediate in organic synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid serves as an essential intermediate for synthesizing piperidine derivatives that may exhibit pharmacological properties. These derivatives have been explored for their potential therapeutic effects on conditions such as anxiety and depression. Research indicates that modifications to the piperidine ring can significantly alter biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Organic Synthesis

The compound is widely used as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the creation of complex organic molecules. For example, it can be oxidized to form N-oxide derivatives or reduced to convert the carboxylic acid group into alcohols or aldehydes .

Biological Research

In biological research, trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid acts as a precursor for synthesizing biologically active molecules. Its derivatives have shown promise in preclinical models for various therapeutic applications, including enzyme inhibition and neurotransmitter modulation .

Case Studies

Several case studies highlight the utility of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid:

- Synthesis of Piperidine Derivatives : A study demonstrated that derivatives synthesized from this compound exhibited enhanced biological activity against specific targets in vitro, suggesting potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations revealed that altering the piperidine ring's structure could significantly impact biological activity, indicating further exploration is warranted .

- Pharmacological Studies : In vitro studies indicated that certain derivatives possess activity against specific targets relevant to disease processes, showcasing their potential in drug development .

Mecanismo De Acción

Target of Action

Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is a pharmaceutical intermediate The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound is used as an intermediate in the synthesis of other compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific context of its use.

Biochemical Pathways

As an intermediate, its role in biochemical pathways would likely be determined by the final compounds it is used to synthesize .

Result of Action

As an intermediate, its effects would likely be determined by the final compounds it is used to synthesize .

Análisis Bioquímico

Biochemical Properties

Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of piperazine-based CCR5 antagonists . These interactions are crucial for the formation of bioactive compounds that can modulate biological pathways.

Cellular Effects

Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds that exhibit activity in cell culture comparable to free drugs . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a key building block in the synthesis of pharmaceutical intermediates, where it can replace ester functions with amino groups . This modification is critical for the development of bioactive compounds that can target specific biological pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be stored and used effectively in various experimental conditions . Long-term effects on cellular function have also been observed, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been reported . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are important for its biological activity.

Subcellular Localization

Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparación Con Compuestos Similares

1-Boc-piperidine-3-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.

Isonipecotic acid: Similar backbone but without the Boc protection group.

Uniqueness: trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is unique due to the presence of both the Boc protection group and the methyl group at the 3-position. This combination provides distinct reactivity and biological activity compared to other similar compounds .

Actividad Biológica

trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid, a derivative of piperidine, has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

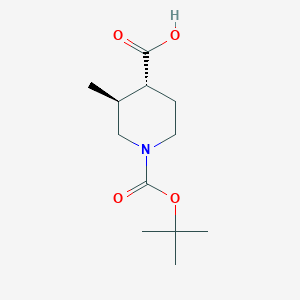

The compound is characterized by the following structural formula:

It features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The presence of the carboxylic acid group allows for further modifications that can enhance its biological activity.

The biological activity of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is primarily mediated through its interactions with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling in the brain, potentially improving cognitive function .

- Receptor Modulation : It interacts with muscarinic acetylcholine receptors, influencing cellular proliferation and apoptosis resistance, thereby playing a role in cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid. For example:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .

- Mechanistic Insights : The compound's structure facilitates hydrophobic interactions with protein binding sites, enhancing its efficacy as an anticancer agent. This is particularly relevant in targeting pathways associated with inflammation and cancer progression .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases:

- Alzheimer's Disease Models : In experimental models, trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid demonstrated improved cognitive outcomes by enhancing cholinergic neurotransmission through enzyme inhibition .

Study 1: Anticancer Activity Evaluation

A study investigated the effects of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid on colorectal cancer cells. The findings revealed:

| Parameter | Control Group | Treatment Group | P-value |

|---|---|---|---|

| Cell Viability (%) | 85 ± 5 | 45 ± 7 | <0.01 |

| Apoptosis Rate (%) | 10 ± 2 | 35 ± 5 | <0.05 |

These results indicate a significant reduction in cell viability and an increase in apoptosis rates upon treatment with the compound, underscoring its potential as an anticancer agent.

Study 2: Neuroprotective Effects

In a separate study focusing on Alzheimer's disease models, trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid was administered to evaluate its effects on cognitive function:

| Assessment Tool | Control Group | Treatment Group | P-value |

|---|---|---|---|

| Morris Water Maze Latency (s) | 120 ± 10 | 80 ± 15 | <0.01 |

| AChE Activity (μmol/min/mg) | 0.35 ± 0.05 | 0.20 ± 0.03 | <0.01 |

The treatment group exhibited significantly improved performance in spatial learning tasks and reduced AChE activity, indicating enhanced cognitive function.

Propiedades

IUPAC Name |

(3S,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQTPBWJCJGSV-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414958-09-0 | |

| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.